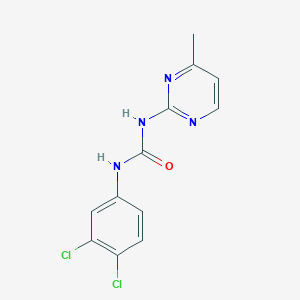
N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methyl-2-pyrimidinyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs. The final product is often obtained through crystallization, filtration, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with new functional groups.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of dichlorophenyl and pyrimidinyl groups can enhance binding affinity and specificity, leading to more effective interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dichlorophenyl)-N’-phenylurea: Similar structure but lacks the pyrimidinyl group.
N-(4-Methyl-2-pyrimidinyl)-N’-phenylurea: Similar structure but lacks the dichlorophenyl group.
N-(3,4-Dichlorophenyl)-N’-(2-pyrimidinyl)urea: Similar structure but with a different substitution pattern on the pyrimidinyl group.
Uniqueness
N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is unique due to the combination of dichlorophenyl and pyrimidinyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
377760-89-9 |
|---|---|
Formule moléculaire |
C12H10Cl2N4O |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-4-5-15-11(16-7)18-12(19)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H2,15,16,17,18,19) |
Clé InChI |
QRHIJBSNTPWMNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


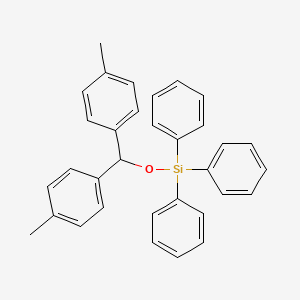
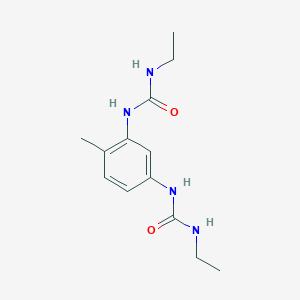
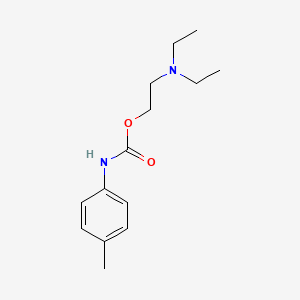
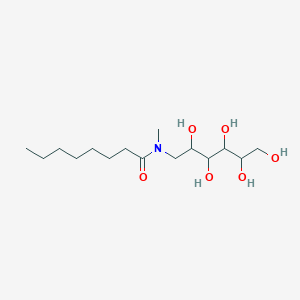
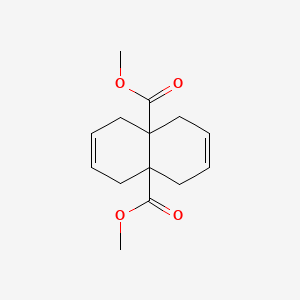
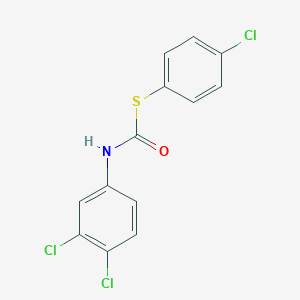
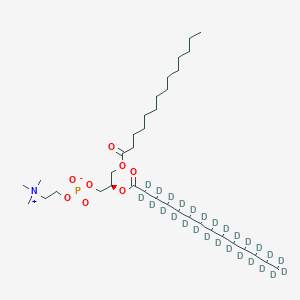
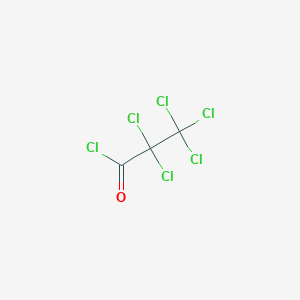
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
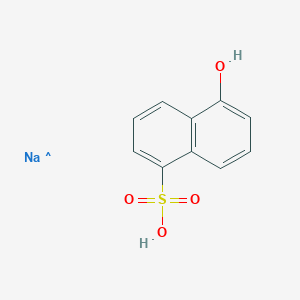
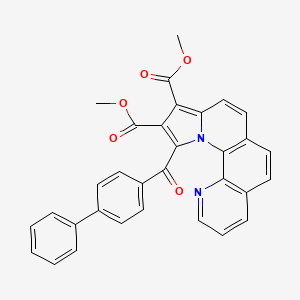
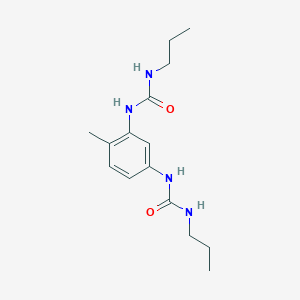
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
